ethyl 5-[(2,5-dichlorophenyl)amino]-3-methyl-1,2-thiazole-4-carboxylate
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Overview
Description
ethyl 5-[(2,5-dichlorophenyl)amino]-3-methyl-1,2-thiazole-4-carboxylate is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes an ethyl ester group, a dichloroaniline moiety, and an isothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(2,5-dichlorophenyl)amino]-3-methyl-1,2-thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 2,5-dichloroaniline with appropriate reagents to introduce the isothiazole ring and the ethyl ester group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-[(2,5-dichlorophenyl)amino]-3-methyl-1,2-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.
Scientific Research Applications
ethyl 5-[(2,5-dichlorophenyl)amino]-3-methyl-1,2-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 5-[(2,5-dichlorophenyl)amino]-3-methyl-1,2-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
ethyl 5-[(2,5-dichlorophenyl)amino]-3-methyl-1,2-thiazole-4-carboxylate can be compared with other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of an ethyl ester group, dichloroaniline moiety, and isothiazole ring sets it apart from other similar compounds, making it valuable for specialized applications.
Properties
Molecular Formula |
C13H12Cl2N2O2S |
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Molecular Weight |
331.2g/mol |
IUPAC Name |
ethyl 5-(2,5-dichloroanilino)-3-methyl-1,2-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-3-19-13(18)11-7(2)17-20-12(11)16-10-6-8(14)4-5-9(10)15/h4-6,16H,3H2,1-2H3 |
InChI Key |
LYVSDCYFURROGR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SN=C1C)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1C)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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